2,5-dicloro-N-etilanilina

Descripción general

Descripción

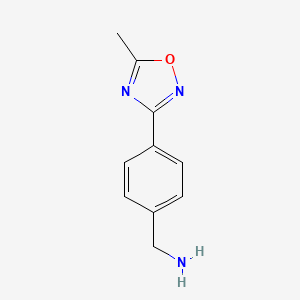

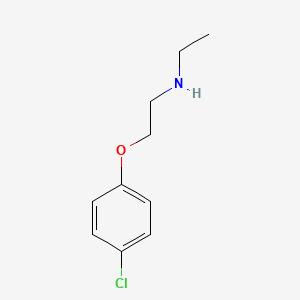

2,5-dichloro-N-ethylaniline is a chemical compound with the molecular formula C8H9Cl2N . It is used in various laboratory applications .

Synthesis Analysis

The synthesis of 2,5-dichloro-N-ethylaniline could potentially involve a Friedel Crafts acylation followed by a Clemmensen Reduction . Another possible method involves the charge–transfer interaction between 2,3-dicyano-1,4-naphthoquinone (DCNQ) and N-ethylaniline .Molecular Structure Analysis

The molecular structure of 2,5-dichloro-N-ethylaniline consists of a benzene ring with two chlorine atoms and an ethylamine group attached to it .Chemical Reactions Analysis

The charge–transfer interaction between 2,3-dicyano-1,4-naphthoquinone (DCNQ) and N-ethylaniline was studied, resulting in the formation of the monosubstituted final product . This reaction proceeds through an initial charge–transfer (CT) complex intermediate .Aplicaciones Científicas De Investigación

Síntesis de anilinas

“2,5-dicloro-N-etilanilina” es un tipo de anilina, que son importantes en la síntesis de una amplia variedad de compuestos. Las anilinas se pueden sintetizar mediante varios métodos, incluida la sustitución nucleofílica directa, la reducción de nitroarenos y los métodos catalizados por paladio .

Copolymerización química

“this compound” se somete a copolymerización química con anilina en ácido clorhídrico acuoso 1M utilizando dicromato de potasio como agente oxidante. Este proceso forma poli (2,5−dicloroanilina−co−anilina), que tiene aplicaciones potenciales en la producción de polímeros .

Formación de N− [2−hidroxi−1−naftilideno] 2,5−dicloroanilina

“2,5−Dicloroanilina” reacciona con 2−hidroxi−1−naftaldeído para formar N− [2−hidroxi−1−naftilideno] 2,5−dicloroanilina. Este compuesto podría tener aplicaciones potenciales en el campo de la química orgánica .

Detección de derivados de anilina

“2,5-Dicloroanilina” se utilizó en un estudio para desarrollar un método cuantitativo rápido y sensible para la detección de algunos derivados de anilina mediante microextracción en fase sólida en cromatografía de gases-espectrometría de masas .

Acumulación de nitrito

“2,5-Dicloroanilina” se utilizó en la acumulación de nitrito en el medio de cultivo. Esto podría tener aplicaciones potenciales en el campo de la bioquímica y la ciencia ambiental .

Safety and Hazards

2,5-dichloro-N-ethylaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is recommended to use personal protective equipment, avoid dust formation, and use only under a chemical fume hood .

Mecanismo De Acción

Target of Action

Anilines, which include 2,5-dichloro-n-ethylaniline, are known to undergo reactions that involve nitro, bromine, and amine groups . These groups could potentially be the targets of 2,5-dichloro-N-ethylaniline.

Mode of Action

The mode of action of 2,5-dichloro-N-ethylaniline involves interactions with its targets, leading to changes in their structure or function. For example, the nitro group is a meta director, meaning that it directs incoming electrophiles to the meta position relative to itself . This suggests that 2,5-dichloro-N-ethylaniline may interact with its targets in a way that leads to structural changes at specific positions.

Biochemical Pathways

It is known that 2,5-dichloroaniline, a related compound, is a precursor to dyes and pigments, such as pigment yellow 10 . This suggests that 2,5-dichloro-N-ethylaniline may also be involved in the synthesis of certain dyes and pigments, affecting the biochemical pathways related to these processes.

Pharmacokinetics

It is known that 2,5-dichloroaniline is a colorless solid that is insoluble in water . This could impact the bioavailability of 2,5-dichloro-N-ethylaniline, as its solubility may affect its absorption and distribution in the body.

Result of Action

Given its potential role in the synthesis of dyes and pigments , it may have effects on the cells involved in these processes.

Análisis Bioquímico

Biochemical Properties

2,5-Dichloro-N-ethylaniline plays a significant role in biochemical reactions, particularly in the synthesis of dyes and pigments. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it can act as a substrate for certain oxidoreductases, which catalyze the oxidation-reduction reactions involving this compound. The interaction between 2,5-dichloro-N-ethylaniline and these enzymes can lead to the formation of reactive intermediates, which may further participate in other biochemical pathways .

Cellular Effects

The effects of 2,5-dichloro-N-ethylaniline on various types of cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 2,5-dichloro-N-ethylaniline has been shown to alter the expression of genes involved in detoxification processes, such as those encoding cytochrome P450 enzymes . Additionally, it can disrupt cellular metabolism by interfering with the normal function of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, 2,5-dichloro-N-ethylaniline exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, 2,5-dichloro-N-ethylaniline has been found to inhibit the activity of certain proteases by binding to their active sites and preventing substrate access . This inhibition can lead to downstream effects on cellular processes, such as protein degradation and signal transduction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-dichloro-N-ethylaniline can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat . Long-term exposure to 2,5-dichloro-N-ethylaniline in in vitro or in vivo studies has been associated with cumulative effects on cellular function, such as increased oxidative stress and altered gene expression profiles .

Dosage Effects in Animal Models

The effects of 2,5-dichloro-N-ethylaniline vary with different dosages in animal models. At low doses, this compound may have minimal or no observable effects. At higher doses, it can induce toxic effects, such as liver and kidney damage . Threshold effects have been observed, where a certain dosage level must be reached before significant adverse effects occur. Additionally, chronic exposure to high doses of 2,5-dichloro-N-ethylaniline can lead to long-term health issues in animal models .

Metabolic Pathways

2,5-Dichloro-N-ethylaniline is involved in various metabolic pathways, including those related to its biotransformation and detoxification. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body. The interaction of 2,5-dichloro-N-ethylaniline with these metabolic enzymes can affect metabolic flux and alter the levels of key metabolites .

Transport and Distribution

The transport and distribution of 2,5-dichloro-N-ethylaniline within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2,5-dichloro-N-ethylaniline within tissues can vary depending on factors such as blood flow, tissue affinity, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of 2,5-dichloro-N-ethylaniline can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications. The localization of 2,5-dichloro-N-ethylaniline within these compartments can influence its interactions with other biomolecules and its overall biochemical activity .

Propiedades

IUPAC Name |

2,5-dichloro-N-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENDNMFHRRPMJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651292 | |

| Record name | 2,5-Dichloro-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42265-81-6 | |

| Record name | 2,5-Dichloro-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3R,5S,6S)-3,4,5-Triacetyloxy-6-[(3R,5S,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-fluorooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1416187.png)

![(4-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone](/img/structure/B1416188.png)

![N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine](/img/structure/B1416190.png)